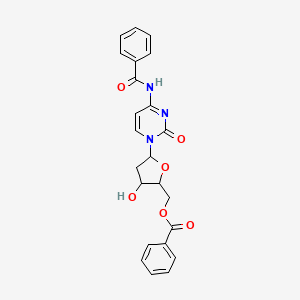

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O6 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30) |

InChI Key |

ADBLMNPUSHTBKL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine chemical structure

An In-Depth Technical Guide to N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine: Structure, Synthesis, and Application in Oligonucleotide Chemistry

Introduction

In the landscape of molecular biology and therapeutic development, the precise chemical synthesis of oligonucleotides is a cornerstone technology. This process is fundamentally enabled by the strategic use of protecting groups, which mask reactive functional groups on nucleoside monomers to ensure the specific and controlled formation of phosphodiester linkages.[1] Among these critical building blocks is this compound, a derivative of 2'-deoxycytidine. The introduction of benzoyl groups at both the exocyclic amine of the cytosine base and the 5'-hydroxyl of the deoxyribose sugar enhances chemical stability and directs reactivity, making it a valuable intermediate in synthetic chemistry.[2] This guide provides a comprehensive technical overview of its chemical structure, the strategic rationale for its benzoylation, synthesis protocols, and its pivotal role in the assembly of custom DNA sequences.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a 2'-deoxyribose sugar linked to a cytosine base, which is modified with two benzoyl protecting groups. One benzoyl group is attached to the N4 exocyclic amino group of the cytosine ring, and the second is esterified to the 5'-hydroxyl group of the sugar moiety. This dual protection strategy is crucial for preventing unwanted side reactions during multi-step chemical synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate[2] |

| Molecular Formula | C23H21N3O6[2] |

| Molecular Weight | 435.4 g/mol [2] |

| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O[2] |

| InChI Key | ADBLMNPUSHTBKL-UHFFFAOYSA-N[2] |

The Strategic Importance of Benzoyl Protecting Groups

The utility of this compound in organic synthesis stems directly from the chemical properties of the benzoyl (Bz) group. In the context of oligonucleotide synthesis, protecting groups are not merely additives but essential strategic tools that dictate the success and fidelity of the entire process.[1]

Expertise in Action: Why Benzoyl?

-

N4 Amine Protection : The exocyclic amino group of cytosine is nucleophilic and can react with the activated phosphoramidite monomers used during oligonucleotide synthesis, leading to undesired branched structures.[4] The benzoyl group converts this amine into a less reactive amide, effectively preventing such side reactions.[3][5] This protection is critical for ensuring that chain elongation occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide.[1]

-

5'-Hydroxyl Protection : The 5'-hydroxyl group is the primary site for chain extension. While the benzoyl group can effectively protect this position, in modern automated solid-phase synthesis, it is more common to use an acid-labile group like the 4,4'-dimethoxytrityl (DMT) group.[3][6] The DMT group's utility lies in its easy and rapid removal with a weak acid, a key step that must occur before each coupling cycle.[1] The di-benzoyl compound discussed here is therefore more of a synthetic intermediate, which can be further modified, for instance, by creating a 3'-phosphoramidite for subsequent use in synthesis.

-

Base-Labile Removal : A significant advantage of the benzoyl group is its stability throughout the acidic steps of the synthesis cycle (i.e., detritylation) while being susceptible to removal under basic conditions.[3] After the full oligonucleotide has been assembled, a final deprotection step, typically using aqueous ammonia, removes the benzoyl groups from all the nucleobases, restoring the natural DNA or RNA structure.[3][5]

Synthesis and Purification

The synthesis of this compound begins with the parent nucleoside, 2'-deoxycytidine. The process involves the acylation of the N4-amino and 5'-hydroxyl groups.

Experimental Protocol: Representative Benzoylation of 2'-Deoxycytidine

This protocol describes a general method for introducing benzoyl groups onto 2'-deoxycytidine.

Objective: To synthesize N4,5'-O-dibenzoyl-2'-deoxycytidine.

Materials:

-

2'-Deoxycytidine

-

Benzoyl chloride or Benzoic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-deoxycytidine in anhydrous pyridine.

-

Reaction: Cool the solution in an ice bath (0°C). Slowly add benzoyl chloride (typically 2.2 to 2.5 equivalents) dropwise to the stirred solution.

-

Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess benzoyl chloride.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the resulting residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to isolate the pure this compound.[2][7]

Application in Solid-Phase Oligonucleotide Synthesis

The primary application of N4-benzoyl-protected deoxycytidine is as a monomer building block in the automated solid-phase synthesis of DNA, most commonly via the phosphoramidite method.[] For this purpose, the protected nucleoside is further derivatized to become a phosphoramidite, typically by reacting the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9][10]

The phosphoramidite building block is then used in a four-step cycle to add one nucleotide at a time to a growing DNA chain attached to a solid support.

The Phosphoramidite Synthesis Cycle

The following diagram illustrates the central role of the protected nucleoside within a single cycle of oligonucleotide synthesis.

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Buy this compound [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine synthesis - chemicalbook [chemicalbook.com]

- 9. 5'-O-DMT-N4-Benzoyl-2'-Deoxycytidine-CE Phosphoramidite, 102212-98-6 | BroadPharm [broadpharm.com]

- 10. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, 100 g, CAS No. 102212-98-6 | Phosphoramidites | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, a key intermediate in the chemical synthesis of oligonucleotides and nucleoside analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, molecular biology, and nucleic acid chemistry. We will delve into the core properties of this molecule, provide detailed experimental protocols for its synthesis and characterization, and discuss its strategic importance in the construction of modified nucleic acids.

Strategic Importance in Nucleoside Chemistry

In the multi-step synthesis of oligonucleotides and nucleoside analogs, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve desired chemical transformations.[1] 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine is a partially protected nucleoside that serves as a valuable building block. The benzoyl groups fulfill two critical roles:

-

N4-Amino Group Protection: The benzoyl group on the exocyclic amine of the cytosine base prevents its participation in undesired side reactions during oligonucleotide synthesis, such as phosphoramidite coupling.[1]

-

5'-Hydroxyl Group Protection: The benzoyl group at the 5'-position protects the primary hydroxyl group, allowing for selective modification or further reaction at the 3'-hydroxyl position.

The presence of a free 3'-hydroxyl group makes this molecule particularly useful for the elongation of an oligonucleotide chain in the 3' to 5' direction.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C23H21N3O7 |

| Molecular Weight | 451.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.[1] |

| Melting Point | Expected to be a high-melting solid, characteristic of protected nucleosides. |

| 1H NMR Spectroscopy | Characteristic signals would include aromatic protons from the two benzoyl groups, the anomeric proton (H-1') of the deoxyribose ring, and the protons of the deoxyribose sugar moiety. The absence of a 3'-O-protecting group would be indicated by the chemical shift of the H-3' proton. |

| 13C NMR Spectroscopy | Signals corresponding to the carbonyl carbons of the benzoyl groups, the carbons of the cytosine base, and the carbons of the deoxyribose sugar would be expected. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule. Common ionization techniques include Electrospray Ionization (ESI). |

Synthesis and Purification

The synthesis of 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine can be approached through several strategic pathways. A common method involves the selective benzoylation of 2'-deoxycytidine.

Synthetic Strategy

A plausible synthetic route involves the initial protection of the more reactive 5'-hydroxyl group, followed by benzoylation of the N4-amino group, and subsequent selective deprotection of a 3'-O-protecting group if one is used. Alternatively, a one-pot tribenzoylation followed by selective hydrolysis of the 3'-O-benzoyl group could be employed.[2]

Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of 3',5'-di-O-benzoyl-N4-benzoyl-2'-deoxycytidine

This protocol describes the per-benzoylation of 2'-deoxycytidine, which can then be selectively deprotected at the 3'-position.

Materials:

-

2'-Deoxycytidine

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Dissolve 2'-deoxycytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of benzoyl chloride (e.g., 3-4 equivalents) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield 3',5'-di-O-benzoyl-N4-benzoyl-2'-deoxycytidine.

Experimental Protocol: Selective 3'-O-Deprotection

The selective removal of the 3'-O-benzoyl group can be challenging due to the similar reactivity of the 5'-O-benzoyl group. Mild basic conditions are typically employed.

Materials:

-

3',5'-di-O-benzoyl-N4-benzoyl-2'-deoxycytidine

-

Anhydrous Methanol

-

Sodium Methoxide (catalytic amount)

-

Amberlite IR-120 (H+) resin or similar acidic resin for neutralization

-

Solvents for chromatography

Procedure:

-

Dissolve the tribenzoylated deoxycytidine in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

-

Monitor the reaction closely by Thin Layer Chromatography (TLC) to observe the formation of the desired product and minimize the formation of the fully deprotected nucleoside.

-

Once the desired product is the major component, neutralize the reaction by adding an acidic ion-exchange resin until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate and purify the product using silica gel column chromatography or preparative HPLC to isolate 3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: A typical workflow for the purification and analysis of the target compound.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions and for the initial assessment of product purity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for determining the purity of the final product. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is typically used for elution.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. Key diagnostic signals include the anomeric proton and the aromatic protons of the benzoyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.

Applications in Oligonucleotide Synthesis

3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine is a valuable intermediate for the synthesis of modified oligonucleotides. The free 3'-hydroxyl group can be phosphitylated to generate the corresponding phosphoramidite building block. This phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis to incorporate a cytidine analog at a specific position within a growing DNA or RNA strand. The benzoyl protecting groups are stable to the acidic conditions used for detritylation during synthesis and are typically removed in the final deprotection step using basic conditions.[3]

Deprotection of Benzoyl Groups

The final step in oligonucleotide synthesis is the removal of all protecting groups. The benzoyl groups on the nucleobase and the sugar moiety are typically removed by treatment with a base. Common deprotection reagents include:

-

Ammonia in Methanol: A widely used and effective method for the complete removal of benzoyl groups.[4]

-

Sodium Methoxide in Methanol: A faster method, particularly for O-benzoyl groups.[4]

-

Aqueous Ammonia: Often used at elevated temperatures for rapid deprotection.[4]

The choice of deprotection conditions depends on the presence of other sensitive groups in the oligonucleotide.

Conclusion

3'-hydroxy-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine is a strategically important, partially protected nucleoside that plays a crucial role in the chemical synthesis of modified nucleic acids. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers in the field. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this versatile building block in the development of novel therapeutic and diagnostic oligonucleotides.

References

-

Krishnamurthy, G. et al. (2018). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 74(1), e59. [Link]

-

Glen Research. (n.d.). Deprotection Guide. [Link]

-

Zhang, W. et al. (2013). Synthesis of 5-substituted 2′-deoxycytidine 5′-(α-P-borano)triphosphates, their incorporation into DNA and effects on exonuclease. Nucleic Acids Research, 41(22), 10453–10462. [Link]

-

Srivastava, S. et al. (2016). A new and potentially prebiotic α-cytidine derivative. RSC Advances, 6(100), 97891-97895. [Link]

-

Erzin, A. et al. (1997). Chemical Modification of Deoxycytidine at Different Sites Yields Adducts of Different Stabilities: Characterization of N3-(2-Hydroxy-3-buten-1-yl)deoxycytidine and O2-(2-Hydroxy-3-buten-1-yl)deoxycytidine Adducts of Butadiene Monoxide. Chemical Research in Toxicology, 10(4), 434-441. [Link]

-

Kumar, P. et al. (2002). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. Carbohydrate Research, 337(4), 369-372. [Link]

- Eldrup, A. B. et al. (2011). Process for the production of 2'-branched nucleosides.

-

Liu, P. et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1038–1047. [Link]

-

Solodinin, A. et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722. [Link]

Sources

The Benzoyl Code: Differentiating N4-benzoyl-dC and N4,5'-O-dibenzoyl-dC in Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and demanding field of oligonucleotide synthesis, the strategic use of protecting groups is fundamental to achieving high-yield, high-purity nucleic acid sequences. For deoxycytidine (dC), the benzoyl group is a cornerstone of protection strategy. However, the specific placement of this group dictates the molecule's function. This guide provides a detailed technical comparison between N4-benzoyl-dC, the workhorse building block, and N4,5'-O-dibenzoyl-dC, a synthetic intermediate. Understanding their distinct chemical identities and roles is critical for troubleshooting, process optimization, and the rational design of synthetic routes for therapeutic and diagnostic oligonucleotides.

PART 1: The Strategic Imperative of Cytidine Protection

Oligonucleotide synthesis via the phosphoramidite method is a cyclical process of controlled chemical reactions.[1][2] The primary goal is the sequential formation of phosphodiester bonds between the 5'-hydroxyl of a support-bound nucleoside and the 3'-phosphoramidite of an incoming nucleoside monomer.[1][2] The exocyclic amine (N4) of deoxycytidine is a potent nucleophile that, if left unprotected, would compete with the 5'-hydroxyl group, reacting with the activated phosphoramidite.[3] This side reaction leads to deleterious outcomes, including branched-chain formation and premature chain termination, catastrophically reducing the yield of the desired full-length oligonucleotide.

The N4-benzoyl protecting group serves two primary functions:

-

Chemoselectivity : It renders the N4-amine non-nucleophilic, ensuring that bond formation occurs exclusively at the intended 5'-hydroxyl position.[3]

-

Solubility : The lipophilic benzoyl group enhances the solubility of the otherwise polar nucleoside in organic solvents like acetonitrile, which is crucial for efficient solid-phase synthesis.[3]

PART 2: N4-benzoyl-dC - The Functional Monomer

N4-benzoyl-2'-deoxycytidine is the direct precursor to the phosphoramidite monomer used in automated DNA synthesis. Its structure is characterized by a single benzoyl group masking the N4-exocyclic amine, leaving the 3' and 5' hydroxyl groups available for subsequent chemical modification.

Diagram 1. Chemical structure of N4-benzoyl-dC.

The Synthetic Pathway to the Active Phosphoramidite

The conversion of N4-benzoyl-dC into a synthesis-ready phosphoramidite is a cornerstone of nucleotide chemistry. The process follows a logical, multi-step workflow designed to prepare the molecule for its role in the synthesis cycle.

Diagram 2. Workflow for N4-benzoyl-dC phosphoramidite synthesis.

Experimental Protocol: Selective N4-Benzoylation (Transient Protection Method)

This protocol describes a common and efficient method for the selective acylation of the N4-amino group.

-

Anhydrous Conditions : Suspend 2'-deoxycytidine in anhydrous pyridine. The use of anhydrous solvent is critical to prevent hydrolysis of reagents.

-

Transient Silylation : Add chlorotrimethylsilane (TMSCl) dropwise at 0 °C. Stir the mixture at room temperature until a clear solution forms. This step temporarily protects the hydroxyl groups as silyl ethers, which are less reactive than the N4-amine.

-

Acylation : Cool the solution to 0 °C and add benzoyl chloride dropwise. The more nucleophilic N4-amine reacts preferentially with the benzoyl chloride. Allow the reaction to proceed for 2-4 hours.

-

Silyl Group Removal : Quench the reaction by the slow addition of cold water, followed by concentrated aqueous ammonia. This hydrolyzes the temporary silyl ethers, regenerating the hydroxyl groups.

-

Work-up and Purification : Evaporate the solvents under reduced pressure. The resulting residue is co-evaporated with toluene to remove residual pyridine and then purified, typically by silica gel chromatography, to yield pure N4-benzoyl-dC.[3]

PART 3: N4,5'-O-dibenzoyl-dC - The Synthetic Intermediate

N4,5'-O-dibenzoyl-2'-deoxycytidine is a distinct chemical entity where benzoyl groups are present on both the N4-amine and the 5'-hydroxyl group.

Diagram 3. Chemical structure of N4,5'-O-dibenzoyl-dC.

Crucially, this molecule cannot be directly used in the standard 3' to 5' oligonucleotide synthesis cycle. The phosphoramidite method requires a free 5'-hydroxyl for the introduction of the acid-labile dimethoxytrityl (DMT) group.[1][4] The DMT group is the gatekeeper of the synthesis cycle; its removal at the start of each cycle provides the reactive site for chain elongation.[2][4] The presence of a stable 5'-O-benzoyl ester bond in N4,5'-O-dibenzoyl-dC prevents this essential 5'-O-dimethoxytritylation step.

Therefore, N4,5'-O-dibenzoyl-dC is primarily considered a synthetic intermediate or a byproduct of non-selective benzoylation reactions. If formed, it requires an additional, selective debenzoylation step at the 5'-position to be converted into the useful N4-benzoyl-dC precursor.

PART 4: Head-to-Head Comparison and Core Directive

The fundamental difference lies in their designated roles within the overall synthetic scheme, a distinction dictated entirely by the state of the 5'-hydroxyl group.

| Feature | N4-benzoyl-dC | N4,5'-O-dibenzoyl-dC |

| Primary Role | Direct precursor to the phosphoramidite monomer.[3][5] | Synthetic intermediate or byproduct. |

| Benzoyl Group Position(s) | Exclusively at the N4-amino position. | N4-amino position AND 5'-hydroxyl position. |

| 5'-Hydroxyl Group Status | Free and available for DMT protection. | Protected by a benzoyl ester. |

| Direct Applicability in Synthesis | Yes , after conversion to a 5'-DMT, 3'-phosphoramidite. | No , requires selective removal of the 5'-O-benzoyl group first. |

| Causality | Designed for direct entry into the phosphoramidite synthesis workflow. | Arises from reaction conditions that lack selectivity between the N4-amine and 5'-hydroxyl. |

The Logic of Selection: Why the Difference Matters

The choice of benzoylation strategy directly impacts process efficiency. A highly selective N4-benzoylation reaction that avoids significant formation of the N4,5'-O-dibenzoyl species is superior. It eliminates the need for a subsequent selective deprotection step, thereby reducing reaction time, minimizing the use of reagents, and simplifying purification. For large-scale manufacturing of oligonucleotide therapeutics, such process optimizations are critical for controlling costs and ensuring batch-to-batch consistency.[6]

PART 5: Conclusion and Authoritative Grounding

N4-benzoyl-dC and N4,5'-O-dibenzoyl-dC, while structurally related, are functionally distinct entities in the context of oligonucleotide synthesis. N4-benzoyl-dC is the strategically designed, functional precursor for the active phosphoramidite monomer. Its defining feature is the protected N4-amine coupled with a free 5'-hydroxyl, ready for dimethoxytritylation. Conversely, N4,5'-O-dibenzoyl-dC is a non-functional intermediate in this context, as its blocked 5'-hydroxyl group makes it incompatible with the standard synthesis cycle. A clear understanding of this distinction is not merely academic; it is essential for the practical design, execution, and optimization of robust chemical processes that underpin the production of modern nucleic acid-based diagnostics and therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOfndv2Xg9VNcoRAaxXvDSIO8u6T3-cidS5SgjbaooewH4rFEGiB33i-UoRE79s588YRB476_5oljn-cwl975mXgizRikFf8ZF1k_gv7JVmmWJt99Mby4PgKaVOSswswMjBPx-2VZ7Fi3QXyISS26EvAucGzA1Alg-SJ75mVADTkkYJKuQbGvguCs1CmF8-nuIaeTpByhRCI=

- Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from vertexaisearch.cloud.google.

- MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHTjRSGBJEcLejRU1QnwRK5hW9VP0IdQMzRFdc7Y-kIUVAcpOQcKSMJluooItTevA-NkjXEFeS5jwNNtc9IkmX2EenSB4UEyDyHz5ZJSUs7hIxwIpsW1Wj63diWhYWYGGLNGXXxe1oxOJl2x3f4bPg2f7xevAEaLKKZFnkQyhPDSq6kCNY-2LTEWoZiK8j_Bh900ClFPTir1XkR2PlkXM2Tz6J30IXciu7rKWE

- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZaR9tVrwBeK1sOnTKoxOjGKYJvfVCbtcpL3ODFQEOHzA7q66lQEIMR-kDLaSufpDhEB594DD4Nj9Nx5cK0XKfAN433KpYH-lFSrTYDoawic2eZvEe-v_gERHTk5mKDEXdlHlkrfLHxUScwXtW4W-yskykwFfZo_VX6BVajH_xdb4nWU=

-

Ross, B. S., Han, M., & Ravikumar, V. T. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 25(7), 765-770. [Link]

- Cayman Chemical. (n.d.). N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-cyanoethyl Phosphoramidite. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBicXe84benRFZLW9jJlrEPkjaDLgFhiDMw6iypP_BOxy_TX42HtzL5J79gND29Zm9XPR5mjcqS8Y8S0tw8zFl5HuNQQRP0s7EoL_zckwt7ULu1HmKwu1zTy91lakZn3IX

Sources

- 1. biotage.com [biotage.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

[1]

Executive Summary

This compound (often abbreviated as

This guide addresses the solubility profile of this specific intermediate. The presence of two benzoyl groups—one amide-linked at

Physicochemical Profile & Solubility Drivers

To understand the solubility behavior, one must analyze the molecular interactions introduced by the protecting groups.

Structural Analysis[1]

-

Core: 2'-Deoxycytidine (Polar, H-bond donor/acceptor rich).[1]

-

Modifications:

- -Benzoyl (Amide): Masks the exocyclic amine.[1][3] Reduces polarity but introduces planar aromatic stacking capabilities.

-

-Benzoyl (Ester): Masks the primary hydroxyl.[1] Removes a key H-bond donor, significantly increasing lipophilicity (

- (Free): The sole remaining strong H-bond donor/acceptor.[1] This "amphiphilic" nature—hydrophobic ends with a polar center—creates specific solubility challenges, such as gelation in non-polar solvents.

Mechanistic Solubility Diagram

The following diagram illustrates the solvation shell competition between solvent molecules and intermolecular

Figure 1: Mechanistic drivers of solubility. High solubility is achieved when solvents can simultaneously disrupt the crystal lattice (via dipole interactions) and solvate the hydrophobic benzoyl rings.

Solvent Compatibility Matrix

The following data aggregates empirical observations from nucleoside synthesis protocols.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | Pyridine | Excellent | Primary reaction solvent for benzoylation; standard for dissolution.[1] |

| DMF / DMSO | Excellent | Used for subsequent reactions (e.g., phosphorylation). Hard to remove. | |

| Acetonitrile | Moderate | Soluble at low conc. or with heat. Risk of precipitation upon cooling if concentrated. | |

| Chlorinated | DCM (CH₂Cl₂) | Good | Standard extraction solvent.[1] May require small % MeOH for high concentrations. |

| Chloroform | Good | Similar to DCM; often used in chromatography. | |

| Protic | Ethanol | Variable | Key Crystallization Solvent. Soluble hot; insoluble cold. |

| Methanol | Moderate | Better solubility than EtOH. Used in silica column gradients (e.g., 0-5% MeOH in DCM).[1] | |

| Non-Polar | Diethyl Ether | Insoluble | Standard antisolvent for precipitation. |

| Hexanes | Insoluble | Used to wash precipitates to remove organic impurities. |

The "Gelation" Warning

Expert Insight: Intermediates with free 3'-hydroxyls and aromatic protecting groups (like

-

Remedy: Add 1-2% Methanol or Pyridine to the DCM to break the H-bond network.

Experimental Protocols

Protocol A: Dissolution for 3'-Functionalization

Objective: Prepare a dry, particle-free solution for reaction (e.g., phosphoramidite synthesis).[1]

-

Drying: Dry the

-Benzoyl-5'-O-benzoyl-2'-deoxycytidine in a vacuum desiccator over -

Solvent Choice: Anhydrous Dichloromethane (DCM) or Anhydrous Acetonitrile (ACN).[1]

-

Step-by-Step:

-

Weigh the nucleoside into a round-bottom flask under Argon.

-

Add anhydrous DCM (target conc: 0.1 M).

-

Observation: The solution may appear cloudy initially.[4]

-

Co-Solvent Addition: If cloudiness persists, add Anhydrous Pyridine (1.0 eq relative to nucleoside) or minimal DMF. This acts as a "solubility bridge."[5]

-

Sonication: Sonicate for 30-60 seconds. Do not heat DCM solutions above 30°C to avoid solvent evaporation and concentration gradients.

-

Protocol B: Purification via Recrystallization

Objective: Purify crude material (removing benzoyl chloride residues or pyridine salts).

Figure 2: Recrystallization workflow.[1][6] Ethanol is the preferred solvent because the benzoyl groups render the molecule sufficiently lipophilic to dissolve in hot ethanol, but the semi-polar nature forces precipitation upon cooling.

Critical Troubleshooting (FAQ)

Q: My sample turned into a jelly-like mass in DCM. What happened? A: You exceeded the critical gelation concentration. The 3'-OH groups cross-linked.

-

Fix: Add 5-10% Methanol to dissolve the gel, then re-evaporate. Re-dissolve in a larger volume of DCM/Pyridine.

Q: Can I use Ethyl Acetate? A: Solubility in Ethyl Acetate is generally poor to moderate. It is often used as the "weak" solvent in TLC (with Hexane), but not recommended for dissolving large quantities for reaction.

Q: How do I remove the benzoyl groups later?

A: Both the

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] Link

-

Gait, M. J. (Ed.). (1984).[1][5][7] Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text on benzoyl protection strategies).

-

BenchChem. (2025).[3] An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Link[1]

-

Cayman Chemical. (2024). N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine Product Guide. (Reference for solubility comparisons of similar protected nucleosides). Link

-

Bhat, V., et al. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.[1][8] Nucleosides, Nucleotides and Nucleic Acids. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Buy this compound [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 3'-Phosphoramidites from N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Strategic Rationale & Mechanistic Causality

In standard solid-phase oligonucleotide synthesis (SPOS), the 5'-hydroxyl group of the nucleoside is protected with an acid-labile dimethoxytrityl (DMT) group[]. However, advanced therapeutic drug development and the synthesis of specialized biological probes often require non-standard elongation strategies. Synthesizing oligonucleotides in the reverse 5' → 3' direction, or generating specific modified blocks (e.g., terminal conjugates, nuclease-resistant probes), requires an inverted protection strategy[2].

By utilizing N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine , the 5'-OH is secured with a robust, base-labile benzoyl ester. This structural choice provides absolute stability against the trichloroacetic acid (TCA) used during standard detritylation cycles, ensuring the 5'-end remains permanently blocked until the final ammonolysis step.

The synthesis of the 3'-phosphoramidite relies on the nucleophilic attack of the free 3'-hydroxyl group onto the highly electrophilic phosphorus(III) center of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) [3]. Because P(III) species are exquisitely sensitive to oxidation and hydrolysis, the reaction must be conducted under strictly anhydrous conditions. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the localized acidic degradation of the newly formed P-N and P-O bonds[4].

Mechanistic pathway of 3'-OH phosphitylation using CEP-Cl and DIPEA.

Quantitative Data & Troubleshooting Framework

To ensure a self-validating experimental system, the following stoichiometric parameters and chromatographic benchmarks must be strictly adhered to. Deviations will result in the accumulation of H-phosphonate byproducts.

| Parameter | Target / Expected Value | Mechanistic Causality & Troubleshooting |

| Reagent Stoichiometry (Nucleoside : CEP-Cl : DIPEA) | 1.0 : 1.3 : 3.0 | Excess CEP-Cl drives the reaction to 100% conversion. Excess DIPEA is strictly required to scavenge HCl. If DIPEA is < 2.0 eq, the acidic environment will degrade the product. |

| TLC Rf Values (Hexane:EtOAc:TEA 45:45:10) | Starting Material: ~0.20Product: ~0.60 & 0.65 | The chiral P(III) center generates two diastereomers, appearing as a characteristic "doublet" spot. A spot at Rf ~0.0 indicates hydrolyzed H-phosphonate. |

| Silica Gel Conditioning | 5% v/v TEA in Hexane | Unneutralized silica contains acidic silanol groups (pKa ~4.5) that rapidly cleave the P-N bond, destroying the phosphoramidite during purification. |

| Temperature Profile | 0°C addition, then 25°C for 2h | The addition of CEP-Cl is exothermic. A low initial temperature prevents side reactions (e.g., N-phosphitylation or degradation). |

Step-by-Step Experimental Protocol

Phase 1: Preparation & Stringent Dehydration

Water is the primary failure point in phosphoramidite synthesis. Even trace moisture will hydrolyze CEP-Cl into an unreactive H-phosphonate.

-

Transfer 1.0 mmol (approx. 435 mg) of this compound to an oven-dried 50 mL round-bottom flask.

-

Add 5 mL of anhydrous pyridine. Evaporate to dryness under reduced pressure to azeotropically remove the hydration shell from the nucleoside.

-

Repeat the azeotropic drying process twice using 5 mL of anhydrous toluene each time to remove residual pyridine.

-

Backfill the flask with high-purity Argon and seal with a rubber septum.

Phase 2: Phosphitylation Reaction

-

Dissolve the dried nucleoside in 10 mL of anhydrous dichloromethane (DCM) under Argon.

-

Inject 3.0 mmol (approx. 520 µL) of anhydrous N,N-Diisopropylethylamine (DIPEA) via syringe.

-

Cool the reaction flask to 0°C in an ice bath.

-

Dropwise, add 1.3 mmol (approx. 290 µL) of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) over 5-10 minutes[3].

-

Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

Phase 3: Reaction Monitoring & Quenching

-

Monitor the reaction via TLC (Eluent: Hexane/EtOAc/TEA 45:45:10). The product will appear as two closely eluting spots (diastereomers) above the starting material.

-

Once the starting material is completely consumed, quench the reaction by adding 0.5 mL of anhydrous methanol. Stir for 5 minutes to destroy excess CEP-Cl.

Phase 4: Liquid-Liquid Extraction

-

Dilute the reaction mixture with 20 mL of DCM.

-

Transfer to a separatory funnel and wash immediately with 20 mL of ice-cold saturated aqueous NaHCO3. (Note: Speed is critical here to prevent aqueous hydrolysis of the product).

-

Wash the organic layer with 20 mL of brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath temperature must remain < 30°C).

Phase 5: Chromatographic Purification & Isolation

-

Prepare a silica gel column pre-neutralized with 5% Triethylamine (TEA) in Hexane.

-

Load the crude residue dissolved in a minimum volume of DCM.

-

Elute using a gradient of 20% to 50% EtOAc in Hexane, maintaining 2% TEA in all eluents.

-

Pool the fractions containing the product doublet.

-

Evaporate the solvent. To remove residual TEA, co-evaporate the resulting foam twice with anhydrous DCM, followed by two co-evaporations with anhydrous Hexane.

-

Dry under high vacuum overnight to yield a crisp white foam. Store strictly at -20°C in a desiccator under Argon.

Step-by-step workflow for the synthesis and isolation of 3'-phosphoramidites.

References

-

Title: Synthesis and properties of RNA analogs—oligoribonucleotide N3′→P5′ phosphoramidates Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

-

Title: Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides Source: Nucleic Acids Research (PubMed Central) URL: [Link]

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. entegris.com [entegris.com]

- 4. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis, purification, and characterization of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, a critical intermediate in the chemical synthesis of modified oligonucleotides. The strategic application of benzoyl protecting groups for the N4-amino and 5'-hydroxyl functions, followed by selective succinylation of the 3'-hydroxyl group, is elucidated. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering in-depth explanations of the underlying chemical principles and practical, field-proven methodologies.

Introduction

The precise chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development.[1] It enables the production of custom DNA and RNA sequences for a myriad of applications, including primers for PCR and sequencing, antisense oligonucleotides, and siRNA for gene silencing.[1] The success of these syntheses hinges on the use of chemically modified and protected nucleoside building blocks, known as phosphoramidites.[2][]

Protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleoside during the stepwise assembly of the oligonucleotide chain.[4][5] The N4-amino group of cytidine, for instance, is nucleophilic and requires protection to avoid branching during phosphoramidite coupling.[4] The benzoyl (Bz) group is a commonly employed acyl-type protecting group for this purpose, offering stability throughout the synthesis and facile removal during the final deprotection step.[4][6]

Furthermore, the 5'- and 3'-hydroxyl groups of the deoxyribose sugar must be selectively manipulated to ensure the correct 3'-to-5' phosphodiester bond formation.[5] The 5'-hydroxyl is typically protected with an acid-labile group like dimethoxytrityl (DMT), which is removed at the beginning of each coupling cycle.[6][7] For the initial nucleoside that will be attached to a solid support, the 3'-hydroxyl group is functionalized with a linker, often a succinyl group. This linker provides a carboxylic acid handle for covalent attachment to an amine-functionalized solid support, such as controlled pore glass (CPG).

This application note details the multi-step synthesis of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, a key precursor for the preparation of 2'-deoxycytidine-3'-CPG, the solid support-bound starting material for oligonucleotide synthesis. The rationale behind the choice of protecting groups and reaction conditions is discussed in detail, providing a robust and reproducible protocol for its preparation.

Synthesis Strategy

The synthesis of the target molecule involves a three-step process starting from 2'-deoxycytidine. The overall workflow is designed to selectively protect the different functional groups in a specific order to achieve the desired product.

Caption: Overall workflow for the synthesis of the target molecule.

Materials and Reagents

| Reagent | Supplier | Grade |

| 2'-Deoxycytidine | Sigma-Aldrich | ≥99% |

| Anhydrous Pyridine | Acros Organics | 99.8% |

| Benzoyl Chloride | Alfa Aesar | 99% |

| Succinic Anhydride | TCI | >99.0% |

| 4-Dimethylaminopyridine (DMAP) | Fisher Scientific | 99% |

| Dichloromethane (DCM) | VWR | HPLC Grade |

| Ethyl Acetate | EMD Millipore | ACS Grade |

| Hexanes | Macron Fine Chemicals | ACS Grade |

| Methanol | J.T. Baker | HPLC Grade |

| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |

Experimental Protocols

Part 1: Synthesis of N4-Benzoyl-2'-deoxycytidine

The first step involves the selective acylation of the exocyclic N4-amino group of 2'-deoxycytidine. A "transient protection" method is employed where the hydroxyl groups are temporarily silylated in situ to prevent their reaction with benzoyl chloride.[4]

Protocol:

-

Suspend 2'-deoxycytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (TMSCl) (3 equivalents) dropwise to the suspension while stirring.

-

Allow the reaction mixture to warm to room temperature and stir until a clear solution is obtained (approximately 1-2 hours). This indicates the formation of the O-silylated derivative.

-

Cool the solution back to 0 °C.

-

Add benzoyl chloride (1.2 equivalents) dropwise.

-

Let the reaction proceed at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).

-

Upon completion, quench the reaction by the slow addition of water.

-

Add concentrated aqueous ammonia and stir for 30 minutes to hydrolyze the silyl ethers.

-

Evaporate the solvent under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual pyridine.

-

The crude product can be purified by silica gel chromatography to yield N4-benzoyl-2'-deoxycytidine as a white solid.[8]

Part 2: Synthesis of this compound

The primary 5'-hydroxyl group is more reactive than the secondary 3'-hydroxyl group, allowing for its selective benzoylation under controlled conditions.

Protocol:

-

Dissolve N4-benzoyl-2'-deoxycytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add benzoyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to 0 °C and quench with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound.

Part 3: Synthesis of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine

The final step is the succinylation of the remaining 3'-hydroxyl group. This is achieved by reacting the protected nucleoside with succinic anhydride in the presence of a catalyst. An improved and scalable protocol using succinic anhydride helps to avoid the formation of unwanted dimer by-products.[9]

Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Add succinic anhydride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Upon completion, remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a cold 5% aqueous citric acid solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

The final product, 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine, can be purified by silica gel chromatography if necessary, though often the crude product is of sufficient purity for the next step of attachment to a solid support.

Caption: Chemical reaction scheme for the multi-step synthesis.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the benzoyl groups (aromatic region), the succinyl methylene protons, and the protons of the deoxyribose sugar and cytidine base. The chemical shifts and coupling constants will confirm the structure. |

| ¹³C NMR | The carbon NMR will show resonances for all carbon atoms in the molecule, including the carbonyl carbons of the benzoyl and succinyl groups. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of the final product. A single major peak should be observed. HPLC is a cornerstone technique for analyzing modified nucleosides.[10][11] |

Discussion and Critical Parameters

-

Anhydrous Conditions: All reactions should be carried out under anhydrous conditions to prevent hydrolysis of the reagents and intermediates. Pyridine should be freshly distilled or obtained from a sealed bottle.

-

Temperature Control: Maintaining the indicated temperatures, especially during the addition of benzoyl chloride, is crucial for achieving selectivity.

-

Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction step. This allows for the determination of the reaction endpoint and helps in optimizing reaction times.

-

Purification: Silica gel chromatography is the primary method for purifying the intermediates and the final product. The choice of solvent system for chromatography is critical for achieving good separation.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the preparation of 3'-O-succinyl-N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine. This key intermediate is essential for the synthesis of custom oligonucleotides for a wide range of research and therapeutic applications. By carefully following the outlined procedures and paying attention to the critical parameters, researchers can successfully synthesize this valuable building block with high purity and yield. The strategic use of protecting groups and the detailed step-by-step guide offer a robust foundation for scientists working in the field of nucleic acid chemistry.

References

- Vertex AI Search. Protected Nucleosides (PNS): Key Intermediates for Optimized Nucleic Acid Synthesis.

- CymitQuimica. CAS 4836-13-9: N4-Benzoyl-2′-deoxycytidine.

- Benchchem. An In-depth Technical Guide to the N4-Benzoyl Protecting Group.

- Deep Blue Repositories. CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis.

- Wikipedia. Oligonucleotide synthesis.

- MedChemExpress. 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine | Modified Nucleoside.

- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Benchchem. N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)

- PubMed.

- Cayman Chemical. N4-benzoyl-2'-Deoxycytidine.

- Vertex AI Search. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.

- Oxford Academic. N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA | Nucleic Acids Research.

- BroadPharm. 5'-O-DMT-N4-Benzoyl-2'-Deoxycytidine-CE Phosphoramidite.

- Pharmaffiliates. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite.

- Vertex AI Search. 0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides have been prepared by selective.

- PubChem. N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine.

- Green Chemistry (RSC Publishing). Amino and hydroxyl functionalization of nucleosides via resonant acoustic mixing.

- PMC.

- Biotage. Solid Phase Oligonucleotide Synthesis.

- PubMed. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine.

- ResearchGate. Attachment of Nucleosides and Other Linkers to Solid-Phase Supports for Oligonucleotide Synthesis | Request PDF.

- 2BScientific. 295506 N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-succinyl CPG 1000Å.

- Santa Cruz Biotechnology.

- PMC - NIH.

- Semantic Scholar. HPLC Analysis of tRNA‐Derived Nucleosides.

- The Pharma Innovation Journal.

- MilliporeSigma. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor.

- PMC. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control.

- MDPI.

Sources

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. alfachemic.com [alfachemic.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. atdbio.com [atdbio.com]

- 7. biotage.com [biotage.com]

- 8. CAS 4836-13-9: N4-Benzoyl-2′-deoxycytidine | CymitQuimica [cymitquimica.com]

- 9. Unexpected results and recourse in process optimization of nucleoside 3'-O-succinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. thepharmajournal.com [thepharmajournal.com]

Synthesis of 3'-modified nucleoside analogs using 5'-protected intermediates

Application Note & Protocol

Topic: Strategic Synthesis of 3'-Modified Nucleoside Analogs via 5'-Protected Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of 3'-Modified Nucleosides in Modern Therapeutics

Nucleoside analogs are a cornerstone of medicinal chemistry, forming the basis of numerous antiviral and anticancer drugs.[1][2] By mimicking natural purine or pyrimidine nucleosides, these molecules can intercept and disrupt critical metabolic and regulatory pathways, such as DNA/RNA synthesis and repair.[1] Modifications to the sugar moiety, particularly at the 2' and 3' positions, are a primary strategy for developing these powerful therapeutic agents.[1][3][4]

The 3'-hydroxyl group of the (deoxy)ribose ring is of paramount importance, as it is the reactive site for the formation of the phosphodiester bond that extends a growing nucleic acid chain. Introducing a modification at this position can act as a potent chain terminator, halting viral replication or cancer cell proliferation.[1][5] The first FDA-approved drug for AIDS, Zidovudine (AZT), is a prime example of a 3'-modified nucleoside analog where the hydroxyl group is replaced by an azido group, effectively terminating HIV reverse transcription.[4][6]

However, the synthesis of these analogs is not trivial. The nucleoside structure presents multiple reactive hydroxyl groups. To achieve regioselective modification at the 3'-position, a robust synthetic strategy is required. This guide provides a detailed overview and field-proven protocols for the synthesis of 3'-modified nucleoside analogs, focusing on the critical initial step: the selective protection of the 5'-hydroxyl group.

The Strategic Imperative: Why 5'-Protection is the Critical First Step

The 5'-hydroxyl group is the primary alcohol of the sugar moiety and is the most sterically accessible and reactive of all the nucleoside hydroxyl groups.[7][8] Consequently, in nearly all synthetic routes targeting other positions on the sugar, the 5'-hydroxyl must be "blocked" or "protected" first.[7][8] This protection strategy ensures that subsequent chemical transformations are directed specifically to the secondary 3'-hydroxyl group, preventing unwanted side reactions and simplifying purification.[9]

The choice of the 5'-protecting group is a critical decision that influences the entire synthetic pathway. An ideal protecting group must be:

-

Easy to introduce in high yield and with high selectivity for the 5'-position.

-

Stable (inert) to the reaction conditions used for the 3'-modification.

-

Easy to remove under conditions that do not affect the newly installed 3'-modification or other parts of the molecule.

Two protecting groups have become standards in the field for their reliability and distinct chemical properties: the acid-labile dimethoxytrityl (DMT) group and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group.

Data Presentation: Comparison of Common 5'-Protecting Groups

| Feature | 4,4'-Dimethoxytrityl (DMT) | tert-Butyldimethylsilyl (TBDMS) |

| Chemical Class | Trityl Ether | Silyl Ether |

| Introduction | DMT-Cl, Pyridine | TBDMS-Cl, Imidazole or Silver Nitrate |

| Lability | Acid-Labile[8][10] | Fluoride-Labile[11][12] |

| Removal Conditions | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM[13] | Tetrabutylammonium Fluoride (TBAF) or TEA·3HF[13] |

| Advantages | - Intense orange color of the DMT cation allows for easy reaction monitoring.[14]- Lipophilicity aids in purification via chromatography.[8]- Standard in automated oligonucleotide synthesis.[13] | - Orthogonal to acid- and base-labile groups.[11]- Stable to a wide range of reaction conditions, including phosphorylation.[12] |

| Disadvantages | - Can be sensitive to strongly nucleophilic or basic conditions. | - Can migrate between adjacent hydroxyl groups under certain conditions. |

Experimental Workflows & Protocols

The overall synthetic strategy follows a logical three-stage process: protection, modification, and deprotection. This workflow ensures high yields and purity of the final 3'-modified nucleoside analog.

Caption: General workflow for synthesizing 3'-modified nucleoside analogs.

Core Protocol 1: 5'-O-Protection with Dimethoxytrityl (DMT)

This protocol describes the selective protection of the 5'-hydroxyl group of thymidine as a representative deoxynucleoside. The high regioselectivity for the 5'-position is driven by the steric bulk of the DMT group and the higher reactivity of the primary 5'-hydroxyl.[10]

Materials:

-

Thymidine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve thymidine (1.0 eq) in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add DMT-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. A slight excess of DMT-Cl ensures complete consumption of the starting material.

-

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a few milliliters of cold methanol to react with any excess DMT-Cl.

-

Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Scientist's Note: The aqueous washes remove pyridine hydrochloride and other water-soluble impurities.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-5% MeOH in DCM) to yield 5'-O-DMT-thymidine as a white foam.

The Mitsunobu Reaction: A Powerful Tool for 3'-Modification

With the 5'-position securely protected, the 3'-hydroxyl is now available for modification. The Mitsunobu reaction is an exceptionally versatile and reliable method for converting this alcohol into a wide variety of functional groups.[15][16] The reaction proceeds via an S_N2 mechanism, which crucially results in the inversion of stereochemistry at the 3'-carbon—a critical consideration in drug design.[15][17]

The core principle involves the in-situ activation of the 3'-hydroxyl group by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming an alkoxyphosphonium salt.[18] This complex is an excellent leaving group, which is then displaced by a suitable nucleophile.

Caption: Simplified mechanism of the Mitsunobu reaction for 3'-modification.

Core Protocol 2: 3'-Azido Introduction via Mitsunobu Reaction

This protocol details the conversion of 5'-O-DMT-thymidine to 3'-azido-3'-deoxythymidine (the direct precursor to AZT), demonstrating the power of the Mitsunobu reaction to install a key functional group.

Materials:

-

5'-O-DMT-thymidine (from Protocol 1)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Ethyl Acetate (EtOAc)

-

Silica Gel for column chromatography

Procedure:

-

Dry the 5'-O-DMT-thymidine (1.0 eq) by co-evaporation with anhydrous toluene and place it in a flame-dried, nitrogen-flushed round-bottom flask.

-

Dissolve the protected nucleoside and PPh₃ (1.5 eq) in anhydrous THF.

-

Add the nucleophile, DPPA (1.5 eq), to the solution.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Scientist's Note: The slow addition of DIAD at low temperature is crucial to control the exothermic reaction and minimize side-product formation. The order of addition can be critical for success.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by silica gel column chromatography (e.g., using a hexane/EtOAc gradient). The desired product will elute separately from the major by-products, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[16]

Safety Note: The Mitsunobu reaction using DPPA can potentially generate the toxic and highly explosive hydrazoic acid (HN₃).[16] This reaction must be performed in a well-ventilated fume hood by trained personnel, and appropriate safety precautions must be taken.

Core Protocol 3: 5'-DMT Deprotection

The final step is to remove the 5'-protecting group to yield the target nucleoside analog. For the DMT group, this is achieved under mild acidic conditions.

Materials:

-

5'-O-DMT-3'-azido-3'-deoxythymidine (from Protocol 2)

-

Dichloromethane (DCM)

-

3% Trichloroacetic acid (TCA) in DCM

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Silica Gel for column chromatography or preparative HPLC

Procedure:

-

Dissolve the 5'-protected nucleoside (1.0 eq) in DCM.

-

Add the 3% TCA solution (approx. 5-10 eq) and stir at room temperature. The solution should turn a vibrant orange, indicating the formation of the DMT cation.

-

Monitor the reaction by TLC (typically complete within 15-30 minutes).

-

Upon completion, carefully pour the reaction mixture into a stirred solution of saturated NaHCO₃ to neutralize the acid. The orange color will disappear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain the final 3'-azido-3'-deoxythymidine (Zidovudine/AZT).[19][20][21]

Conclusion

The synthesis of 3'-modified nucleoside analogs is a field of immense importance for drug discovery. A successful synthesis hinges on a logical and robust strategy, which begins with the selective protection of the 5'-hydroxyl group. By using versatile protecting groups like DMT and powerful synthetic methods such as the Mitsunobu reaction, researchers can efficiently access a diverse array of novel nucleoside analogs. The protocols outlined in this guide provide a validated framework for the reliable production of these critical compounds, enabling further investigation into their therapeutic potential.

References

- An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). (n.d.). Google Vertex AI Search.

- Czernecki, S. (1990). An efficient synthesis of 3'-azido-3'-deoxythymidine (AZT). Semantic Scholar.

- An In-depth Technical Guide to 3'-Azido-3'-deoxythymidine and its 4'-Thio Analogue. (n.d.). Benchchem.

- The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (1973). Canadian Journal of Chemistry.

- Discussion on Modified Nucleosides. (2022, March 15). BLDpharm.

- Mitsunobu reaction. (n.d.). Wikipedia.

- Véliz, E. A., & Beal, P. A. (2006). Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD. Tetrahedron Letters, 47(18), 3153–3156.

- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). PMC.

- The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (2025, August 6). ResearchGate.

- Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. (n.d.). PMC - NIH.

- Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 9). ResearchGate.

- HPLC purification of in vitro-transcribed nucleoside modified mRNA... (n.d.). ResearchGate.

- Structural modifications at the 2'- and 3'-positions of some pyrimidine nucleosides as determinants of their interaction with the mouse erythrocyte nucleoside transporter. (1984, November 1). PubMed.

- Selective 3ʹ-OH and 5ʹ-OH protections and common C2ʹ-modifications. (n.d.). ResearchGate.

- Advance of structural modification of nucleosides scaffold. (n.d.). PMC - NIH.

- Mitsunobu reaction. (n.d.). Organic Synthesis.

- Dimethoxytrityl. (n.d.). Wikipedia.

- Application Notes and Protocols for the Incorporation of Modified Bases with TBDMS Chemistry. (n.d.). Benchchem.

- Protection of 5'-hydroxy Functions of Nucleosides. (2001, May 15). PubMed.

- Protection of 5′-Hydroxy Functions of Nucleosides. (2025, March 2). SciSpace.

- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.

- Mitsunobu Reaction. (2025, March 26). Chemistry Steps.

- Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates. (n.d.). PMC - NIH.

- Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). PMC - NIH.

- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018, April 5). Beilstein Journal of Organic Chemistry.

- Protection of 5′-Hydroxy Functions of Nucleosides. (n.d.). Deep Blue Repositories.

Sources

- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 3. Structural modifications at the 2'- and 3'-positions of some pyrimidine nucleosides as determinants of their interaction with the mouse erythrocyte nucleoside transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Termination of DNA synthesis by novel 3'-modified-deoxyribonucleoside 5'-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: Solid-Phase Support Loading with N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Introduction & Scientific Rationale

In standard solid-phase oligonucleotide synthesis, nucleoside building blocks are typically protected with a 5'-O-dimethoxytrityl (DMT) group to allow for iterative chain extension [1]. However, specialized synthetic workflows—such as the generation of 3'-terminal modified oligonucleotides, the synthesis of specific nucleoside-support standards, or the development of prodrug scaffolds—often require the immobilization of atypically protected nucleosides.

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine (CAS: 161664-22-8) presents a unique challenge: both its exocyclic amine (N4) and primary alcohol (5'-OH) are protected by robust benzoyl groups, leaving only the secondary 3'-OH available for functionalization. Loading this molecule onto a solid support requires precise succinylation and amide-coupling chemistry. Furthermore, because this molecule lacks a 5'-DMT group, traditional trityl-cation spectrophotometric assays cannot be used to quantify support loading. Instead, a self-validating Quality Control (QC) system utilizing ammonia-mediated cleavage and direct UV quantification of the deprotected nucleoside must be employed.

This application note details the optimized, step-by-step methodology for synthesizing the 3'-O-hemisuccinate of this compound, conjugating it to Long Chain Alkyl Amine Controlled Pore Glass (LCAA-CPG), and rigorously quantifying the final loading density.

Experimental Workflow & Pathway Visualization

The loading process is a three-phase self-validating system:

-

Succinylation: Conversion of the free 3'-OH to a reactive hemisuccinate.

-

Immobilization & Capping: Covalent amide bond formation with LCAA-CPG, followed by the permanent blocking of unreacted amines to prevent truncated sequences during downstream synthesis.

-

Cleavage & Quantification: Release of the nucleoside to verify the functional loading density.

Workflow for loading N4-Bz-5'-O-Bz-dC onto LCAA-CPG and subsequent UV-based quantification.

Phase 1: Rapid 3'-O-Succinylation

Mechanistic Insight: Historically, succinylation was performed in pyridine, which often required >24 hours due to the stabilization of the N-acylpyridinium intermediate as a tight ion pair. By shifting the solvent to 1,2-dichloroethane (DCE) and using 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst, the reaction kinetics are drastically accelerated, reaching completion in under 60 minutes [2].

Quantitative Data: Succinylation Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Function |

| N4-Bz-5'-O-Bz-dC | 435.43 | 1.0 | Starting Material |

| Succinic Anhydride | 100.07 | 1.5 | Acylating Agent |

| DMAP | 122.17 | 0.5 | Nucleophilic Catalyst |

| Triethylamine (TEA) | 101.19 | 1.0 | Acid Scavenger |

Protocol:

-

Dissolution: Suspend 1.0 mmol (435.4 mg) of this compound in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

-

Activation: Add 1.5 mmol (150.1 mg) of succinic anhydride, 0.5 mmol (61.1 mg) of DMAP, and 1.0 mmol (139 µL) of TEA to the suspension.

-

Reaction: Stir the mixture at 50 °C for 45 minutes. The suspension will clarify as the 3'-O-hemisuccinate forms.

-

Quenching & Extraction: Dilute the reaction with 20 mL of dichloromethane (DCM). Wash the organic layer twice with 15 mL of cold 5% aqueous citric acid to remove DMAP and TEA, followed by one wash with 15 mL of brine.

-

Drying: Dry the organic layer over anhydrous

, filter, and evaporate under reduced pressure to yield the 3'-O-hemisuccinate as a white foam. Yield is typically >90%.

Phase 2: Conjugation to LCAA-CPG and Capping

Mechanistic Insight: The carboxylic acid of the hemisuccinate must be converted into an active ester to react with the primary amines of the LCAA-CPG [3]. We utilize N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to prevent racemization and ensure high coupling efficiency. Following conjugation, capping is mandatory . Unreacted amines on the CPG will act as nucleophiles during subsequent automated synthesis, leading to sequence truncation.

Quantitative Data: Conjugation Parameters

| Component | Amount | Concentration / Loading |

| LCAA-CPG (500 Å) | 1.0 g | ~100 µmol/g initial amine loading |

| 3'-O-Hemisuccinate | 150 µmol | 1.5x excess relative to CPG amines |

| DIC / HOBt | 150 µmol each | 1:1 ratio with hemisuccinate |

| Capping Mix A | 5.0 mL | THF / Lutidine / Acetic Anhydride (8:1:1) |

| Capping Mix B | 5.0 mL | 16% N-Methylimidazole (NMI) in THF |

Protocol:

-

Activation: Dissolve 150 µmol of the 3'-O-hemisuccinate and 150 µmol of HOBt in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 150 µmol of DIC. Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add 1.0 g of LCAA-CPG to a fritted glass reaction vessel. Pour the activated ester solution over the CPG. Seal and agitate gently on an orbital shaker for 12 hours at room temperature.

-

Washing: Drain the reaction mixture. Wash the CPG sequentially with DMF (3 × 10 mL), Methanol (3 × 10 mL), and DCM (3 × 10 mL). Dry the CPG under a stream of argon.

-

Capping: Add 5.0 mL of Capping Mix A and 5.0 mL of Capping Mix B to the dried CPG. Agitate for 15 minutes. This step acetylates all unreacted primary amines.

-

Final Wash: Drain the capping reagents. Wash the CPG extensively with DCM (5 × 10 mL) and dry under vacuum overnight.

Phase 3: Loading Quantification (Non-DMT Method)

Mechanistic Insight: Because this compound does not contain a DMT group, the standard colorimetric assay at 498 nm is invalid. To create a self-validating system, we must cleave the nucleoside from the support and simultaneously deprotect the benzoyl groups using concentrated ammonia. The resulting free 2'-deoxycytidine (dC) is then quantified via UV spectrophotometry at 271 nm.

Quantitative Data: UV Quantification Parameters

| Parameter | Value |

| Cleavage Reagent | 28-30% Aqueous |

| Cleavage Conditions | 55 °C for 8 hours |

| Target Analyte | Free 2'-deoxycytidine (dC) |

| Analytical Wavelength (λ_max) | 271 nm |

| Extinction Coefficient (ε) of dC | 9,100 |

Protocol:

-

Cleavage: Accurately weigh ~5.0 mg of the dried, loaded CPG into a 1.5 mL screw-cap microcentrifuge tube. Add 1.0 mL of concentrated aqueous

(28-30%). -

Deprotection: Seal the tube tightly and incubate at 55 °C for 8 hours. This cleaves the succinate ester linkage and removes both the N4 and 5'-O benzoyl groups.

-

Preparation for UV: Cool the tube to room temperature and briefly centrifuge to settle the CPG beads. Transfer exactly 100 µL of the supernatant to a new tube and lyophilize (or evaporate using a SpeedVac) to remove the ammonia.

-

Reconstitution: Dissolve the dried pellet in exactly 1.0 mL of deionized water (pH ~7.0).

-

Measurement: Measure the absorbance of the solution at 271 nm (

) using a quartz cuvette (1 cm path length) against a water blank. -